molecular formula C7H7N3O2S B13062785 6-cyano-N-methylpyridine-3-sulfonamide

6-cyano-N-methylpyridine-3-sulfonamide

Cat. No.: B13062785
M. Wt: 197.22 g/mol
InChI Key: AZYPOFGMPPCHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyano-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H7N3O2S and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of a cyano group (-CN) attached to the pyridine ring, a methyl group (-CH3) attached to the nitrogen atom, and a sulfonamide group (-SO2NH2) attached to the pyridine ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyano-N-methylpyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 6-cyano-3-pyridinesulfonyl chloride with methylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate scaling up of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-cyano-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-cyano-N-methylpyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyano-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyano-N-methylpyridine-3-sulfonamide is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties compared to its halogenated analogs. The cyano group can participate in various chemical reactions and interactions, making the compound versatile for different applications .

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

6-cyano-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c1-9-13(11,12)7-3-2-6(4-8)10-5-7/h2-3,5,9H,1H3

InChI Key

AZYPOFGMPPCHBR-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CN=C(C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.